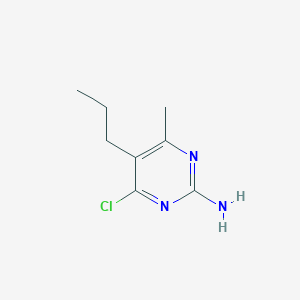
n-(4-Methoxyphenyl)isobutyrohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)isobutyrohydrazide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is part of the hydrazide family and is characterized by the presence of a methoxyphenyl group attached to an isobutyrohydrazide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of N-(4-Methoxyphenyl)isobutyrohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with isobutyrohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
N-(4-Methoxyphenyl)isobutyrohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the hydrazide group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .
科学的研究の応用
N-(4-Methoxyphenyl)isobutyrohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: In industrial applications, it is used in the production of polymers and resins.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)isobutyrohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction is often studied using computational models and experimental techniques to understand the pathways involved .
類似化合物との比較
N-(4-Methoxyphenyl)isobutyrohydrazide can be compared with other similar compounds such as:
N-(4-Methoxyphenyl)hydrazine: This compound lacks the isobutyro group, making it less bulky and potentially less selective in its interactions.
N-(4-Methoxyphenyl)acetamide: The acetamide group provides different reactivity compared to the hydrazide group, affecting its chemical behavior and applications.
N-(4-Methoxyphenyl)urea: This compound has a urea group instead of a hydrazide group, leading to different hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its combination of the methoxyphenyl and isobutyrohydrazide groups, which confer specific reactivity and stability that are valuable in various applications .
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-methylpropanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)11(14)13(12)9-4-6-10(15-3)7-5-9/h4-8H,12H2,1-3H3 |
InChIキー |
LEIMYESXGCCNMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)

![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)









